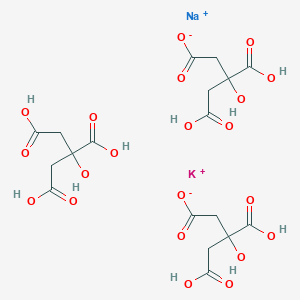

Tricitrates

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H22KNaO21 |

|---|---|

Molecular Weight |

636.4 g/mol |

IUPAC Name |

potassium;sodium;3-carboxy-3,5-dihydroxy-5-oxopentanoate;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/3C6H8O7.K.Na/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;;/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;;;2*+1/p-2 |

InChI Key |

VPFJFVSOMFYXFV-UHFFFAOYSA-L |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.[Na+].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Citrate in the Krebs Cycle: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

Citrate (B86180), a tricarboxylic acid, stands as a cornerstone of cellular metabolism. Its role extends far beyond being a mere intermediate in the tricarboxylic acid (TCA) cycle. It is the product of the cycle's initiating reaction, a critical regulator of metabolic flux, and a key precursor for major biosynthetic pathways. This technical guide provides an in-depth exploration of the multifaceted role of citrate, detailing its synthesis, isomerization, and regulatory functions within the mitochondrial matrix. Furthermore, it examines the transport of citrate to the cytosol and its subsequent cleavage to provide the fundamental building block for lipogenesis and cholesterogenesis. This document summarizes key quantitative data, provides detailed experimental protocols for studying citrate metabolism, and uses pathway and workflow visualizations to illuminate the complex processes involved.

Introduction: Citrate as a Central Metabolic Hub

The tricarboxylic acid (TCA) cycle, or Krebs cycle, is the final common pathway for the oxidation of carbohydrates, fatty acids, and amino acids, generating the majority of cellular ATP through oxidative phosphorylation.[1] Within this vital cycle, citrate holds a unique position. It is the very first molecule formed in the cycle, created by the condensation of the two-carbon acetyl-CoA with the four-carbon oxaloacetate.[2] This reaction, catalyzed by citrate synthase, is a key irreversible step that commits carbon units to oxidation or biosynthesis.[3]

Beyond this entry point, citrate's journey is twofold. Within the mitochondria, it is isomerized to isocitrate by aconitase, proceeding through the oxidative steps of the cycle.[3] Concurrently, when cellular energy is abundant, citrate is transported out of the mitochondria to the cytosol. There, it serves as the primary source of cytosolic acetyl-CoA, linking carbohydrate metabolism directly to the synthesis of fatty acids and cholesterol.[1] This extramitochondrial role underscores citrate's function as a critical sensor of cellular energy status and a key regulator of anabolic versus catabolic processes.

The Biochemistry of Citrate in the Krebs Cycle

Formation: The Citrate Synthase Reaction

The synthesis of citrate is the first committed step of the TCA cycle. The enzyme citrate synthase catalyzes the aldol (B89426) condensation of acetyl-CoA and oxaloacetate to form citryl-CoA, which is then rapidly hydrolyzed to release citrate and Coenzyme A.[4]

Reaction: Acetyl-CoA + Oxaloacetate + H₂O → Citrate + CoA-SH

This reaction is highly exergonic, with a standard free energy change (ΔG°') of approximately -31.4 kJ/mol, which drives the cycle forward.[5]

Isomerization: The Aconitase Reaction

Once formed, citrate is a tertiary alcohol, which is not readily oxidized. The enzyme aconitase (also known as aconitate hydratase) catalyzes the stereospecific isomerization of citrate to isocitrate, a secondary alcohol that can be oxidized.[3] This reaction occurs via a cis-aconitate intermediate and involves a dehydration step followed by a hydration step.[2] Aconitase contains an iron-sulfur cluster ([4Fe-4S]) in its active site that is essential for catalysis.[4]

Reaction: Citrate ⇌ cis-Aconitate + H₂O ⇌ Isocitrate

This reaction is reversible and operates near equilibrium within the mitochondria.

Citrate as a Regulator of Metabolic Flux

Citrate and its related metabolites are key allosteric regulators of the TCA cycle and other connected pathways, ensuring that the rate of energy production is matched to cellular demand.

-

Inhibition of Glycolysis: High concentrations of citrate in the cytosol act as a feedback inhibitor of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[1] This is a crucial feedback mechanism; when the TCA cycle is saturated and citrate accumulates, it signals to slow down the production of its own substrate, acetyl-CoA, from glucose.

-

Inhibition of Citrate Synthase: The activity of citrate synthase itself is inhibited by high cellular energy charge. It is allosterically inhibited by NADH and ATP.[1] Furthermore, succinyl-CoA, an intermediate further down the cycle, acts as a competitive inhibitor with respect to acetyl-CoA, signaling a backlog in the TCA cycle.[1][4] Citrate itself can also act as a product inhibitor.[4]

The Citrate Shuttle: Bridging Mitochondria and Cytosol

While the inner mitochondrial membrane is impermeable to acetyl-CoA, it can be effectively transported to the cytosol in the form of citrate. This process, known as the citrate shuttle, is fundamental for de novo fatty acid synthesis and cholesterogenesis.[1]

-

Export: When mitochondrial citrate concentrations are high (indicating high energy status), citrate is transported across the inner mitochondrial membrane into the cytosol by the citrate carrier protein.

-

Cleavage: In the cytosol, the enzyme ATP citrate lyase (ACLY) catalyzes the cleavage of citrate back into acetyl-CoA and oxaloacetate. This reaction is ATP-dependent.[6] Reaction: Citrate + ATP + CoA → Acetyl-CoA + Oxaloacetate + ADP + Pi

-

Fate of Products: The newly formed cytosolic acetyl-CoA is the precursor for fatty acid synthesis and cholesterol production. The oxaloacetate is typically reduced to malate, which can re-enter the mitochondrial matrix to complete the shuttle.

dot

Caption: The Citrate Shuttle Pathway.

Quantitative Data Summary

The kinetic properties of the enzymes involved in citrate metabolism and the cellular concentrations of the metabolites are crucial for quantitative modeling and understanding metabolic flux.

Table 1: Kinetic Parameters of Key Human Enzymes in Citrate Metabolism

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Source Organism | Reference |

|---|---|---|---|---|---|

| ATP Citrate Lyase (ACLY) | Citrate | 73.8 | ~14* | Human | [7][8] |

| ATP | 47 | Human | [7] | ||

| CoA | 4 | Human | [7] | ||

| Citrate Synthase | Acetyl-CoA | 16 | N/A | Rat (Liver) | [N/A] |

| Oxaloacetate | 2 | N/A | Rat (Liver) | [N/A] | |

| Mitochondrial Aconitase (ACO2) | Citrate | N/A | N/A | Human | N/A |

Table 2: Absolute Concentrations of TCA Cycle Intermediates in Mouse Tissues (nmol/mg protein)

| Metabolite | Retina | RPE/Choroid | Cornea | Lens |

|---|---|---|---|---|

| Citrate | 1.81 | 0.22 | 0.27 | 0.04 |

| Isocitrate | 0.16 | 0.05 | 0.06 | 0.01 |

| α-Ketoglutarate | 0.44 | 0.12 | 0.09 | 0.01 |

| Succinate | 3.52 | 0.65 | 0.38 | 0.30 |

| Fumarate | 0.12 | 0.06 | 0.05 | 0.01 |

| Malate | 1.83 | 0.70 | 0.81 | 0.04 |

Data derived from targeted gas chromatography-mass spectrometry of mouse ocular tissues.[5][9][10]

Experimental Protocols

Spectrophotometric Assay for Citrate Synthase Activity

This protocol measures the activity of citrate synthase by monitoring the reaction of the free thiol group of Coenzyme A (a product of the reaction) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored compound (TNB) that absorbs light at 412 nm.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.1.

-

DTNB Solution: 10 mM DTNB in Assay Buffer.

-

Acetyl-CoA Solution: 30 mM Acetyl-CoA in ultrapure water.

-

Oxaloacetate Solution: 10 mM Oxaloacetate in Assay Buffer (prepare fresh).

-

Sample Preparation: Isolate mitochondria or prepare cell/tissue lysates. If using intact mitochondria, include a detergent like Triton X-100 (0.1% final concentration) to lyse the membranes.

-

-

Assay Procedure (96-well plate format):

-

Set a spectrophotometer or plate reader to 412 nm and pre-warm to 30°C.

-

To each well, add the following in order:

-

85 µL Assay Buffer

-

5 µL Sample (containing 1-5 µg of mitochondrial protein)

-

5 µL DTNB Solution (0.5 mM final concentration)

-

5 µL Acetyl-CoA Solution (1.5 mM final concentration)

-

-

Mix and incubate for 2-3 minutes to establish a baseline.

-

Initiate the reaction by adding 5 µL of Oxaloacetate Solution (0.5 mM final concentration) to each well. Use a multichannel pipette for simultaneous addition.

-

Immediately begin kinetic reading, recording the absorbance at 412 nm every 15-30 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA₄₁₂/min) from the linear portion of the curve.

-

Use the Beer-Lambert law (A = εcl) to calculate enzyme activity. The molar extinction coefficient (ε) for TNB at 412 nm is 13,600 M⁻¹cm⁻¹.

-

Activity (µmol/min/mg) = (ΔA₄₁₂/min / 13.6) × (Total Assay Volume / Sample Volume) / (mg of protein in sample).

-

dot

Caption: Workflow for Citrate Synthase Activity Assay.

13C Metabolic Flux Analysis to Trace Citrate Metabolism

Stable isotope tracing using ¹³C-labeled substrates is a powerful technique to map the flow of carbon atoms through metabolic pathways and quantify the relative contributions of different pathways to citrate production.

Methodology:

-

Cell Culture with Labeled Substrate:

-

Culture cells in a defined medium.

-

Replace the standard medium with a medium containing a ¹³C-labeled substrate, typically [U-¹³C]-glucose or [U-¹³C]-glutamine. The choice of tracer depends on the pathway of interest.

-

Incubate the cells for a time course sufficient to achieve isotopic steady-state in the metabolites of interest. This can range from hours to days depending on the cell type and proliferation rate.

-

-

Metabolism Quenching and Metabolite Extraction:

-

Rapidly quench all enzymatic activity to preserve the in vivo metabolic state. This is typically done by aspirating the medium and immediately adding a cold solvent, such as 80% methanol (B129727) (-80°C).

-

Scrape the cells in the cold solvent and transfer to a tube.

-

Lyse the cells (e.g., by sonication or freeze-thaw cycles) and centrifuge to pellet cell debris.

-

Collect the supernatant containing the polar metabolites.

-

-

Mass Spectrometry (MS) Analysis:

-

Analyze the metabolite extract using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

The mass spectrometer will detect the different mass isotopologues of citrate and other TCA cycle intermediates. For example, citrate derived from [U-¹³C]-glucose will appear as M+2 (from one turn of the cycle), M+4, or M+6 isotopologues, depending on the pathway and number of turns.

-

-

Data Analysis and Flux Calculation:

-

Determine the Mass Isotopologue Distribution (MID) for each measured metabolite. The MID is the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

-

Use computational software (e.g., INCA, Metran) to fit the experimental MIDs to a metabolic network model.

-

The software performs an iterative optimization to calculate the metabolic flux values (rates) for each reaction in the network that best reproduce the measured labeling patterns. This provides a quantitative map of cellular metabolism, revealing the pathways contributing to citrate synthesis and consumption.

-

dot

Caption: General Workflow for 13C Metabolic Flux Analysis.

Conclusion and Future Directions

Citrate is unequivocally a central node in cellular metabolism, integrating catabolic energy generation with anabolic biosynthesis. Its synthesis by citrate synthase represents the commitment of carbon to the TCA cycle, while its transport to the cytosol via the citrate shuttle provides the essential precursor for lipid synthesis. The concentration of citrate, in turn, provides critical feedback to regulate the flux through glycolysis and the TCA cycle itself.

For drug development professionals, the enzymes governing citrate's fate—citrate synthase and particularly ATP citrate lyase—represent attractive targets for therapeutic intervention in diseases characterized by metabolic dysregulation, such as cancer and metabolic syndrome. A deeper, quantitative understanding of the kinetics and regulation of these pathways is essential for the development of effective and specific inhibitors. Future research employing advanced techniques like stable isotope tracing and computational modeling will continue to refine our understanding of citrate's dynamic role in health and disease, paving the way for novel therapeutic strategies that target the metabolic vulnerabilities of pathological cells.

References

- 1. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 2. Khan Academy [khanacademy.org]

- 3. Aco2 aconitase 2, mitochondrial [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. biorxiv.org [biorxiv.org]

- 6. ATP citrate synthase - Wikipedia [en.wikipedia.org]

- 7. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the catalytic mechanism of human ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Absolute quantification of TCA cycle intermediates in mouse ocular tissues reveals distinct tissue- and sex-specific mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Pivotal Role of Citrate as an Allosteric Regulator in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citrate (B86180), a key intermediate in the tricarboxylic acid (TCA) cycle, transcends its metabolic role to act as a critical allosteric regulator of enzymatic activity, thereby coordinating the flow of metabolites through central carbon metabolism. This technical guide provides an in-depth exploration of the mechanisms by which citrate modulates the activity of key enzymes, primarily focusing on its inhibitory effect on phosphofructokinase-1 (PFK-1) in glycolysis and its activating effect on acetyl-CoA carboxylase (ACC) in fatty acid synthesis. We will delve into the quantitative kinetics of these interactions, provide detailed experimental protocols for their characterization, and visualize the underlying signaling pathways and experimental workflows. Understanding the nuances of citrate's allosteric regulation is paramount for researchers in metabolic diseases and professionals in drug development targeting these pathways.

Introduction: Citrate as a Metabolic Sentinel

Cellular metabolism is a tightly orchestrated network of biochemical reactions. Allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to modulate its activity, is a fundamental mechanism for maintaining metabolic homeostasis.[1][2] Citrate, synthesized in the mitochondria, emerges as a key signaling molecule, its cytosolic concentration reflecting the energy status of the cell.[3] When cellular energy is abundant, citrate accumulates in the mitochondria and is transported to the cytosol.[3] In the cytosol, it acts as a metabolic sentinel, signaling a state of energy surplus and an abundance of biosynthetic precursors.[4] This signal is transduced through the allosteric regulation of key enzymes, effectively rerouting metabolic flux from energy production (glycolysis) towards energy storage (fatty acid synthesis).

Allosteric Inhibition of Phosphofructokinase-1 (PFK-1) by Citrate

Phosphofructokinase-1 is a cornerstone of glycolysis, catalyzing the irreversible phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate.[5] This step commits glucose to glycolysis. Citrate acts as a potent allosteric inhibitor of PFK-1, providing a crucial feedback mechanism from the TCA cycle to glycolysis.[4][6]

Mechanism of Inhibition

High levels of cytosolic citrate indicate an energy-replete state, obviating the need for further glucose breakdown for energy production.[7] Citrate binds to a specific allosteric site on PFK-1, distinct from the active site.[8] This binding event induces a conformational change in the enzyme, which increases the inhibitory effect of ATP, another allosteric inhibitor of PFK-1.[4][9] Essentially, citrate enhances the affinity of the allosteric inhibitory site for ATP, thereby reducing the affinity of the active site for its substrate, fructose-6-phosphate.[9] This synergistic inhibition by citrate and ATP effectively throttles the glycolytic pathway at a key control point.

Quantitative Data on PFK-1 Inhibition by Citrate

The inhibitory potency of citrate on PFK-1 is quantified by the inhibition constant (Kᵢ), which represents the concentration of citrate required to produce half-maximal inhibition. This value can vary depending on the PFK-1 isoform, the species, and the concentrations of other allosteric effectors like ATP and fructose-2,6-bisphosphate.

| Enzyme/Isoform | Organism/Tissue | Kᵢ for Citrate (mM) | Conditions | Reference |

| PFK-M (muscle type) | Human | 0.05 | - | [8] |

| PFK-1 | Human Glioma Cells | 0.75 | - | [10] |

| PFK-1 | Normal Human Brain | 0.1 | - | [10] |

| PFK-P (platelet) | Rat | 0.08 | - | [11] |

| PFK-M (muscle) | Rat | 0.13 | - | [11] |

| PFK-L (liver) | Rat | 0.18 | - | [11] |

| PFK-1 | Aspergillus niger | 1.5 | 5 mM Mg²⁺ | [12] |

| PFK-1 | Aspergillus niger | 5 | 10 mM Mg²⁺ | [12] |

Experimental Protocol: PFK-1 Activity Assay with Citrate Inhibition

This protocol describes a coupled-enzyme spectrophotometric assay to determine the activity of PFK-1 and its inhibition by citrate. The production of fructose-1,6-bisphosphate is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[10][12]

Materials:

-

Assay Buffer: 50 mM HEPES buffer, pH 7.8, containing 100 mM KCl, 5 mM MgCl₂, and 1 mM DTE.[10]

-

Substrates: Fructose-6-phosphate (F6P) and ATP.

-

Coupling Enzymes: Aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.[10]

-

Cofactor: NADH.[10]

-

Inhibitor: Trisodium citrate solution, pH adjusted to 7.8.

-

PFK-1 Enzyme: Purified or as a cell/tissue lysate.

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing assay buffer, NADH, and the coupling enzymes.

-

Sample Addition: Add the PFK-1 enzyme sample to the reaction mixture.

-

Citrate Addition (for inhibition studies): Add varying concentrations of the citrate solution to the cuvettes. For the control, add an equal volume of buffer.

-

Initiation of Reaction: Start the reaction by adding the substrates, F6P and ATP.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the PFK-1 activity.

-

Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot. To determine the Kᵢ for citrate, plot the enzyme activity against a range of citrate concentrations and fit the data to an appropriate inhibition model.

Allosteric Activation of Acetyl-CoA Carboxylase (ACC) by Citrate

Acetyl-CoA carboxylase (ACC) catalyzes the first committed step in fatty acid synthesis: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[13] This is a major regulatory point in lipid metabolism. Citrate acts as a crucial feed-forward allosteric activator of ACC.[4]

Mechanism of Activation

The accumulation of cytosolic citrate signals an abundance of acetyl-CoA, the building block for fatty acids. Citrate binds to an allosteric site on ACC, inducing a significant conformational change that promotes the polymerization of inactive ACC dimers into active polymeric filaments.[14][15] This polymerization is essential for ACC activity. The binding of citrate not only activates the enzyme but also makes it more sensitive to its substrate, acetyl-CoA.[16]

Quantitative Data on ACC Activation by Citrate

The activation of ACC by citrate can be characterized by the activation constant (Kₐ), the concentration of citrate required for half-maximal activation. Different isoforms of ACC exhibit varying sensitivities to citrate.

| Enzyme/Isoform | Organism/Tissue | Kₐ for Citrate (mM) | Conditions | Reference |

| ACC1 | Human (recombinant) | 3.4 ± 0.6 | - | [17] |

| ACC2 | Human (recombinant) | 0.8 ± 0.3 | - | [17] |

It is noteworthy that at very high concentrations, citrate can have an inhibitory effect on ACC activity, with apparent Kᵢ values of 20 ± 8 mM for ACC1 and 38 ± 8 mM for ACC2 in one study.[17]

Experimental Protocol: ACC Activity Assay with Citrate Activation

The activity of ACC can be determined by measuring the incorporation of radiolabeled bicarbonate into acid-stable malonyl-CoA or through a coupled spectrophotometric assay. The following protocol outlines a common spectrophotometric method.[18]

Materials:

-

Assay Buffer: MOPS buffer, pH 7.8, containing MgCl₂.[18]

-

Substrates: Acetyl-CoA, ATP, and KHCO₃.[18]

-

Coupling Enzyme: Malonyl-CoA reductase (or another suitable enzyme that consumes malonyl-CoA and oxidizes NADPH).[18]

-

Cofactor: NADPH.[18]

-

Activator: Trisodium citrate solution, pH adjusted to 7.8.

-

ACC Enzyme: Purified or as a cell/tissue lysate.

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, NADPH, ATP, KHCO₃, and the coupling enzyme.

-

Sample and Activator Addition: Add the ACC enzyme sample and varying concentrations of the citrate solution to the cuvettes.

-

Background Measurement: Measure the baseline absorbance at 365 nm to determine the background rate of NADPH oxidation.

-

Initiation of Reaction: Start the reaction by adding acetyl-CoA.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 365 nm over time. The rate of NADPH oxidation is proportional to the ACC activity.

-

Data Analysis: Subtract the background rate from the reaction rate to get the ACC-specific activity. To determine the Kₐ for citrate, plot the enzyme activity against a range of citrate concentrations and fit the data to an activation model.

ATP Citrate Lyase (ACLY): The Source of Cytosolic Acetyl-CoA

While not allosterically regulated by citrate in the conventional sense, ATP citrate lyase (ACLY) plays a crucial role in the citrate signaling pathway. ACLY is the enzyme responsible for cleaving cytosolic citrate into acetyl-CoA and oxaloacetate, thereby providing the substrate for ACC and linking carbohydrate and lipid metabolism.[19][20] The activity of ACLY is a key determinant of the cytosolic acetyl-CoA pool. It is important to note that some literature refers to the homotropic allosteric regulation of ACLY by its substrate, citrate, which is abolished by phosphorylation.[6][21]

Experimental Protocol: ATP Citrate Lyase Activity Assay

ACLY activity can be measured using a coupled enzymatic assay that monitors the consumption of NADH.[7]

Materials:

-

Assay Buffer: Tris-HCl buffer, pH 8.0.

-

Substrates: Citrate, ATP, and Coenzyme A.

-

Coupling Enzyme: Malate (B86768) dehydrogenase (MDH).

-

Cofactor: NADH.

-

ACLY Enzyme: Purified or as a cell/tissue lysate.

Procedure:

-

Reaction Mixture Preparation: In a cuvette, combine the assay buffer, NADH, citrate, ATP, CoA, and MDH.

-

Sample Addition: Add the ACLY enzyme sample to the reaction mixture.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm. The cleavage of citrate by ACLY produces oxaloacetate, which is then reduced to malate by MDH, consuming NADH in the process. The rate of NADH consumption is proportional to ACLY activity.

-

Data Analysis: Calculate the enzyme activity from the rate of change in absorbance.

Signaling Pathways and Logical Relationships

The allosteric regulation by citrate is a central node in a complex network of metabolic signaling. The following diagrams, generated using the DOT language, illustrate these relationships.

Caption: Overview of Citrate's role in metabolic regulation.

Caption: Experimental workflow for PFK-1 inhibition assay.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. Small-molecule inhibitors of 6-phosphofructo-1-kinase simultaneously suppress lactate and superoxide generation in cancer cells | PLOS One [journals.plos.org]

- 6. Phosphorylation of recombinant human ATP:citrate lyase by cAMP-dependent protein kinase abolishes homotropic allosteric regulation of the enzyme by citrate and increases the enzyme activity. Allosteric activation of ATP:citrate lyase by phosphorylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CheKine™ Micro ATP Citrate Lyase (ACL) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Evolution of Allosteric Citrate Binding Sites on 6-phosphofructo-1-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Citrate Inhibition-Resistant Form of 6-Phosphofructo-1-Kinase from Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evolution of Allosteric Citrate Binding Sites on 6-phosphofructo-1-kinase | PLOS One [journals.plos.org]

- 14. Citric Acid Cycle- Pathway, Energetics and Significance | Pharmaguideline [pharmaguideline.com]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

- 17. Differential activation of recombinant human acetyl-CoA carboxylases 1 and 2 by citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. static.igem.org [static.igem.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. An allosteric mechanism for potent inhibition of human ATP-citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

The Central Role of Tricitrate Complexes in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citrate (B86180), a key intermediate in the tricarboxylic acid (TCA) cycle, plays a multifaceted role in biological systems that extends far beyond its function in cellular energy metabolism. As a potent tricarboxylic acid, citrate readily forms complexes with a variety of divalent and trivalent metal cations, influencing their bioavailability, transport, and reactivity. These "tricitrate complexes" are integral to a wide range of physiological and pathological processes, including bone formation, neurotransmission, immune regulation, and cancer metabolism. This technical guide provides a comprehensive overview of the core functions of tricitrate complexes in biological systems. It summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways to serve as a critical resource for researchers, scientists, and professionals in drug development.

Introduction to Tricitrate Complexes in Biology

Citric acid is a ubiquitous molecule in living organisms, primarily known for its central role in the Krebs cycle, which generates ATP, the main energy currency of the cell.[1][2] However, the chemical properties of citrate, particularly its three carboxyl groups and one hydroxyl group, make it an excellent chelating agent for metal ions.[3] This ability to form stable complexes with physiologically important cations such as calcium (Ca²⁺), magnesium (Mg²⁺), iron (Fe²⁺/Fe³⁺), zinc (Zn²⁺), and copper (Cu²⁺) is fundamental to many of its biological functions.[4][5]

The formation of these tricitrate complexes modulates the concentration of free metal ions, thereby influencing a vast array of cellular processes. From regulating the mineralization of bone to acting as a signaling molecule in the cytoplasm and extracellular space, the biological significance of citrate extends far beyond mitochondrial bioenergetics.[6][7] Understanding the formation, stability, and biological roles of these complexes is crucial for advancing our knowledge in various fields of biology and medicine, including the development of novel therapeutic strategies.

Quantitative Data on Tricitrate Complexes

The stability and concentration of tricitrate complexes are critical determinants of their biological activity. This section presents quantitative data on the stability constants of various metal-citrate complexes and the typical concentrations of citrate found in different human biological fluids.

Stability Constants of Metal-Tricitrate Complexes

The stability of a metal-ligand complex is quantified by its stability constant (log β). A higher log β value indicates a more stable complex. The following table summarizes the stability constants for complexes of citrate with several biologically significant metal ions.

| Metal Ion | Complex | Log β | Temperature (°C) | Ionic Strength (M) | Reference(s) |

| Ca(II) | [Ca(Cit)]⁻ | 3.2 - 4.8 | 25 | 0.1 - 0.15 | [8] |

| Mg(II) | [Mg(Cit)]⁻ | 2.8 - 4.4 | 25 | 0.1 - 0.15 | [8] |

| Fe(II) | [Fe(Cit)]⁻ | ~4.4 | 25 | 0.1 | [9][10] |

| Fe(III) | [Fe(Cit)] | 11.2 - 12.5 | 25 | 0.1 | [9][10] |

| Zn(II) | [Zn(Cit)]⁻ | 4.5 - 5.0 | 25 | 0.1 | [11] |

| Cu(II) | [Cu(Cit)]⁻ | 5.9 - 6.1 | 25 | 0.1 | [9][11] |

Note: The range of log β values reflects variations in experimental conditions and methodologies reported in the literature.

Citrate Concentrations in Human Biological Fluids

The concentration of citrate varies significantly across different biological compartments, reflecting the diverse metabolic and regulatory roles it plays.

| Biological Fluid | Mean Concentration (µmol/L) | Notes | Reference(s) |

| Plasma | 100 - 130 | Can increase during fasting. | [12][13][14] |

| Urine | 1,700 - 2,900 | Highly variable depending on diet and metabolic state. | [12][13] |

| Seminal Fluid | 48,000 - 132,000 | Significantly lower in prostate cancer patients. | [15] |

| Expressed Prostatic Fluid | 81,500 - 221,400 | Significantly lower in prostate cancer patients. | [15] |

Key Biological Roles and Signaling Pathways

Tricitrate complexes are involved in a multitude of biological processes, acting as metabolic intermediates, signaling molecules, and regulators of metal ion homeostasis.

Cancer Metabolism

In many cancer cells, there is a metabolic shift towards aerobic glycolysis, known as the Warburg effect. Citrate plays a central role in this reprogramming.[2][16] It is exported from the mitochondria to the cytosol, where it is cleaved by ATP-citrate lyase (ACLY) to produce acetyl-CoA, a key precursor for fatty acid and cholesterol synthesis required for rapid cell proliferation.[1] Extracellular citrate can also be taken up by cancer cells to fuel their metabolism.[1]

Immune Regulation

In activated immune cells like macrophages, metabolic reprogramming occurs to support their inflammatory functions.[4] Similar to cancer cells, citrate is exported to the cytosol where it is converted to acetyl-CoA, which is crucial for the synthesis of inflammatory mediators like prostaglandins (B1171923) and for histone acetylation, leading to epigenetic changes that regulate inflammatory gene expression.[6][17] Citrate is also a precursor for itaconate, a metabolite with antimicrobial and anti-inflammatory properties.[4]

Neurotransmitter Synthesis

Citrate plays a vital role in the synthesis of key neurotransmitters. In the cytoplasm of neurons, citrate is converted to acetyl-CoA, which is a necessary precursor for the synthesis of acetylcholine, a neurotransmitter crucial for memory, learning, and muscle control.[18][19] Furthermore, the oxaloacetate produced from citrate cleavage can be converted to α-ketoglutarate, a precursor for the synthesis of the major excitatory neurotransmitter, glutamate, and the major inhibitory neurotransmitter, GABA.[20][21]

Experimental Protocols for Studying Tricitrate Complexes

The study of tricitrate complexes in biological systems requires a range of analytical techniques to determine their concentration, stability, and interactions with other molecules. This section provides an overview of key experimental protocols.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a classical and reliable method for determining the stability constants of metal-ligand complexes.

Principle: The method involves titrating a solution containing the metal ion and citric acid with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored using a pH electrode. The resulting titration curve is then analyzed to calculate the stability constants of the formed metal-citrate complexes.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a stock solution of citric acid of known concentration.

-

Prepare stock solutions of the metal salts (e.g., CaCl₂, MgCl₂, FeCl₃) of known concentrations.

-

Prepare a standardized solution of carbonate-free NaOH (~0.1 M).

-

Prepare a background electrolyte solution (e.g., 0.1 M KCl or NaClO₄) to maintain constant ionic strength.

-

-

Titration Setup:

-

Use a thermostated titration vessel to maintain a constant temperature (e.g., 25 °C).

-

Calibrate the pH electrode using standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume of a solution containing the metal ion, citric acid, and background electrolyte into the vessel.

-

Purge the solution with an inert gas (e.g., N₂) to exclude CO₂.

-

-

Titration Procedure:

-

Add small, precise increments of the standardized NaOH solution using a burette.

-

Record the pH value after each addition, ensuring the reading has stabilized.

-

Continue the titration until the pH reaches a desired endpoint (e.g., pH 11).

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to obtain the titration curve.

-

Use specialized software (e.g., Hyperquad, BEST) to perform non-linear least-squares regression analysis on the titration data.

-

The software fits the experimental data to a model that includes the protonation constants of citric acid and the stability constants of the various metal-citrate species (e.g., ML, MHL, ML₂), thereby calculating the log β values.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Citrate Quantification

¹H-NMR spectroscopy is a powerful, non-destructive technique for quantifying citrate in biological fluids.[22]

Principle: The protons on the methylene (B1212753) groups of citrate give rise to a characteristic AB quartet (two doublets) in the ¹H-NMR spectrum. The integral of these signals is directly proportional to the citrate concentration.

Detailed Methodology:

-

Sample Preparation:

-

Thaw frozen biological samples (e.g., plasma, urine) on ice.

-

Centrifuge the sample to remove any particulate matter.

-

To a specific volume of the supernatant (e.g., 500 µL), add a known volume of a buffer solution (e.g., phosphate (B84403) buffer in D₂O) containing a known concentration of an internal standard (e.g., TSP or DSS). D₂O provides a field frequency lock, and the buffer helps to maintain a constant pH, which is important as the chemical shifts of citrate protons are pH-dependent.

-

-

NMR Data Acquisition:

-

Transfer the prepared sample to an NMR tube.

-

Acquire ¹H-NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Use a water suppression pulse sequence (e.g., PRESAT or WET) to attenuate the large water signal.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Quantification:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Identify the characteristic citrate signals (typically around 2.5-2.7 ppm).

-

Integrate the area of the citrate signals and the internal standard signal.

-

Calculate the concentration of citrate using the following formula: Concentration_citrate = (Integral_citrate / Integral_IS) * (Number of protons_IS / Number of protons_citrate) * Concentration_IS

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Citrate Quantification

LC-MS/MS is a highly sensitive and specific method for the quantification of citrate in complex biological matrices.[23]

Principle: Citrate is first separated from other components of the sample by liquid chromatography. The separated citrate is then ionized and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.

Detailed Methodology:

-

Sample Preparation:

-

Perform protein precipitation for plasma or serum samples by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an isotopically labeled internal standard (e.g., ¹³C-citrate or d₄-citrate).

-

For urine samples, a simple dilution with the initial mobile phase containing the internal standard may be sufficient.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for injection.

-

-

LC Separation:

-

Use a suitable HPLC or UHPLC column, often a reversed-phase C18 column or a HILIC column.

-

The mobile phase typically consists of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).

-

Develop a gradient or isocratic elution method to achieve good separation of citrate from other matrix components.

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source, typically in negative ion mode.

-

Optimize the MS parameters (e.g., spray voltage, gas flows, and temperature) for citrate.

-

Set up the MRM transitions for citrate and its internal standard. For citrate, a common transition is m/z 191 -> 111.

-

-

Quantification:

-

Generate a calibration curve by analyzing a series of standards of known citrate concentrations.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibrators.

-

Determine the concentration of citrate in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Conclusion and Future Perspectives

Tricitrate complexes are integral players in a wide array of biological functions, acting as more than just simple metabolic intermediates. Their ability to chelate metal ions has profound implications for cellular signaling, enzyme activity, and biomineralization. The intricate roles of citrate in cancer metabolism, immune regulation, and neurotransmitter synthesis highlight the potential for targeting citrate-related pathways for therapeutic intervention.

Future research should focus on elucidating the precise mechanisms by which tricitrate complexes modulate cellular processes. The development of more sophisticated analytical techniques will be crucial for studying the dynamics of these complexes in living systems. A deeper understanding of the interplay between citrate metabolism and metal ion homeostasis will undoubtedly open new avenues for the diagnosis and treatment of a wide range of diseases. This guide serves as a foundational resource to stimulate and support these future endeavors.

References

- 1. Extracellular citrate and metabolic adaptations of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Overview of Cancer Metabolism and Signaling Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Formation constants for magnesium and calcium citrate complexes | Semantic Scholar [semanticscholar.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Citrate in plasma and urine during total fasting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Plasma citrate levels as a potential biomarker for glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Plasma Citrate and Succinate Are Associated With Neurocognitive Impairment in Older People With HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Citrate concentrations in human seminal fluid and expressed prostatic fluid determined via 1H nuclear magnetic resonance spectroscopy outperform prostate specific antigen in prostate cancer detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Neurotransmitter Synthesis and Storage – Introduction to Neurobiology [opentext.uoregon.edu]

- 18. Neurotransmitters — ACh, glutamate, GABA, and glycine – Neuroscience for Pre-Clinical Students [pressbooks.lib.vt.edu]

- 19. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. High-throughput nuclear magnetic resonance measurement of citrate in serum and plasma in the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Citrate in Cellular Metabolism: A Technical Guide to its Discovery

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The elucidation of the citric acid cycle, also known as the Krebs cycle or tricarboxylic acid (TCA) cycle, stands as a landmark achievement in the field of biochemistry. This intricate metabolic pathway is the central hub for the oxidation of carbohydrates, fats, and proteins, ultimately leading to the production of cellular energy in the form of adenosine (B11128) triphosphate (ATP). At the heart of this cycle lies citrate (B86180), a six-carbon tricarboxylic acid, whose discovery and role were unveiled through a series of elegant and meticulous experiments in the 1930s. This technical guide provides an in-depth exploration of the seminal discoveries that established the function of citrate in cellular metabolism, with a focus on the key experiments, their quantitative data, and the methodologies employed by the pioneering scientists in this field.

Introduction: The Precursors to a Cyclic Pathway

By the early 1930s, the glycolytic pathway, the anaerobic breakdown of glucose to pyruvate (B1213749), had been largely delineated. However, the subsequent aerobic metabolism of pyruvate remained a "black box." Scientists knew that organic acids such as succinate (B1194679), fumarate, and malate (B86768) were readily oxidized by tissues, but their precise roles were unclear. The prevailing view was that these were likely part of linear reaction chains.

A pivotal shift in thinking was initiated by the work of Albert Szent-Györgyi, who investigated the respiration of minced pigeon breast muscle.[1] This tissue was an ideal model due to its high respiratory rate.[2] Szent-Györgyi observed that the addition of small amounts of dicarboxylic acids, such as succinate, fumarate, malate, or oxaloacetate, led to a significant increase in oxygen consumption, far exceeding the amount required for the oxidation of the added acid itself.[3] This catalytic effect suggested that these molecules were not merely substrates but were being regenerated in a cyclical process.[1]

Key Experiments in Elucidating Citrate's Role

The definitive establishment of the citric acid cycle was the culmination of work from several laboratories, most notably that of Hans Krebs. His research, building upon the findings of others like Carl Martius and Franz Knoop, provided the crucial evidence for a cyclic pathway with citrate as a key intermediate.

The Catalytic Effect of Citrate on Respiration

Hans Krebs and his student William Johnson, using minced pigeon breast muscle, demonstrated that citrate, like the dicarboxylic acids studied by Szent-Györgyi, also had a catalytic effect on respiration.[4] They observed that the addition of a small amount of citrate to the muscle tissue suspension resulted in an oxygen uptake that was significantly greater than what would be required for the complete oxidation of the added citrate.[4]

Identification of the Products of Citrate Oxidation

A crucial piece of the puzzle was provided by the work of Martius and Knoop, who demonstrated that the oxidation of citrate in liver extracts yielded α-ketoglutarate.[5][6] Krebs and Johnson confirmed this finding in muscle tissue and further showed that in the presence of malonate, an inhibitor of succinate dehydrogenase, citrate oxidation led to the accumulation of succinate.[4][6] This provided strong evidence for the reaction sequence: citrate → α-ketoglutarate → succinate.

The Synthesis of Citrate from Oxaloacetate

The final link to close the cycle was the discovery that citrate could be synthesized from oxaloacetate. Krebs and Johnson found that when oxaloacetate was added to minced muscle, particularly in the presence of a carbohydrate source, citrate was formed.[4] This demonstrated that oxaloacetate could condense with a two-carbon compound derived from pyruvate to form the six-carbon citrate, thus regenerating the starting point of the cycle.

Quantitative Data from Key Experiments

The following tables summarize the quantitative data from the seminal experiments that were instrumental in establishing the role of citrate in cellular metabolism.

Table 1: Catalytic Effect of Dicarboxylic Acids on Pigeon Breast Muscle Respiration (Szent-Györgyi, c. 1935)

| Substrate Added (small amount) | Observed O₂ Consumption (µL) | Theoretical O₂ Consumption for Complete Oxidation (µL) | Catalytic Factor (Observed/Theoretical) |

| Succinate | Data not available in detail | Data not available in detail | >1 |

| Fumarate | Data not available in detail | Data not available in detail | >1 |

| Malate | Data not available in detail | Data not available in detail | >1 |

| Oxaloacetate | Data not available in detail | Data not available in detail | >1 |

Table 2: Catalytic Effect of Citrate on Pigeon Breast Muscle Respiration (Krebs & Johnson, 1937)

| Condition | O₂ Consumption (µL) |

| Minced Muscle (Control) | Data not available |

| Minced Muscle + Citrate | Increased O₂ uptake greater than accountable by citrate oxidation |

Note: The original 1937 paper by Krebs and Johnson provides qualitative descriptions of this catalytic effect rather than a direct side-by-side numerical comparison in a single table.[4]

Table 3: Products of Citrate Oxidation in the Presence of Inhibitors (Krebs & Johnson, 1937)

| Tissue Preparation | Inhibitor Added | Substrate Added | Major Product Accumulated |

| Minced Pigeon Breast Muscle | Arsenite | Citrate | α-Ketoglutarate |

| Minced Pigeon Breast Muscle | Malonate | Citrate | Succinate |

Table 4: Anaerobic Formation of Citrate (Krebs & Johnson, 1937)

| Tissue Preparation | Condition | Substrate Added | Product Formed |

| Minced Pigeon Breast Muscle | Anaerobic | Oxaloacetate + Carbohydrate Source | Citrate |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, reconstructed from historical accounts and typical biochemical practices of the 1930s.

Preparation of Minced Pigeon Breast Muscle Tissue

-

Tissue Source: Freshly excised breast muscle from a pigeon.[2]

-

Dissection: The muscle tissue was quickly dissected and placed in ice-cold Ringer's solution.

-

Mincing: The tissue was then finely minced using a Latapie mincer or scissors to create a uniform suspension, often referred to as a "brei" or "pulp."[2][7]

-

Washing: The minced tissue was typically washed with Ringer's solution to remove excess blood and extracellular components.

-

Suspension: A known weight of the minced tissue was suspended in a buffered Ringer's solution for use in the respirometry experiments.

Measurement of Oxygen Consumption using the Warburg Manometer

-

Apparatus: A Warburg constant volume manometer was used.[8] This apparatus consists of a reaction flask connected to a manometer, allowing for the measurement of changes in gas volume at a constant temperature.

-

Reaction Mixture: The main compartment of the flask contained the minced tissue suspension in a buffered Ringer's solution (e.g., phosphate-Ringer). The central well of the flask contained a piece of filter paper soaked in a potassium hydroxide (B78521) (KOH) solution to absorb any carbon dioxide produced during respiration.

-

Substrate Addition: The substrate of interest (e.g., citrate, succinate) was placed in the side arm of the flask and tipped into the main compartment to initiate the reaction after an initial equilibration period.

-

Incubation: The flasks were placed in a constant temperature water bath and shaken to ensure adequate mixing and gas exchange.

-

Measurement: The change in the manometer fluid level over time was recorded, which is directly proportional to the volume of oxygen consumed by the tissue.

Chemical Determination of Citrate (Pentabromoacetone Method)

-

Principle: This colorimetric method is based on the oxidation of citrate to pentabromoacetone (B1203828), which then reacts with a chromogenic agent.[2][9]

-

Sample Preparation: The tissue sample was deproteinized, typically using trichloroacetic acid.

-

Oxidation and Bromination: The protein-free extract was treated with a mixture of reagents, including potassium permanganate (B83412) and potassium bromide in the presence of sulfuric acid, to convert citrate to pentabromoacetone.

-

Color Development: The pentabromoacetone was then extracted into an organic solvent (e.g., heptane) and reacted with a color-forming reagent, such as sodium sulfide (B99878) or thiourea, to produce a colored complex.[5]

-

Quantification: The intensity of the color, which is proportional to the citrate concentration, was measured using a colorimeter or spectrophotometer.

Chemical Determination of Succinate (Thunberg Methylene (B1212753) Blue Method)

-

Principle: This method relies on the enzymatic activity of succinate dehydrogenase, which reduces a redox indicator dye, methylene blue, in the presence of succinate.[3]

-

Apparatus: A Thunberg tube, which allows for the evacuation of air to create anaerobic conditions.

-

Reaction Mixture: The main compartment of the tube contained the tissue preparation and a phosphate (B84403) buffer. The side arm contained methylene blue and the sample extract.

-

Anaerobic Incubation: The tube was evacuated to remove oxygen, which could otherwise act as a final electron acceptor.

-

Reaction Initiation: The methylene blue and sample were tipped from the side arm into the main compartment.

-

Measurement: The rate of decolorization of the methylene blue was measured, which is proportional to the succinate dehydrogenase activity and, indirectly, the amount of succinate present.

Chemical Determination of Oxaloacetate (2,4-Dinitrophenylhydrazine Method)

-

Principle: Oxaloacetate, a keto acid, reacts with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable, colored 2,4-dinitrophenylhydrazone derivative.[10][11]

-

Sample Preparation: The tissue extract was deproteinized.

-

Derivatization: The extract was reacted with a solution of DNPH in an acidic medium (e.g., hydrochloric acid).

-

Extraction and Quantification: The resulting hydrazone was extracted into an organic solvent, and the absorbance was measured at a specific wavelength using a spectrophotometer. The concentration of oxaloacetate was determined by comparing the absorbance to a standard curve.

Visualizing the Discoveries

The following diagrams illustrate the key concepts and experimental workflows that were central to the discovery of citrate's role in cellular metabolism.

Caption: Logical relationships in the discovery of the Citric Acid Cycle.

Caption: Experimental workflow for Warburg manometry.

Conclusion

The discovery of citrate's central role in cellular metabolism was a paradigm shift in our understanding of bioenergetics. Through a series of logical and technically demanding experiments, pioneers like Szent-Györgyi, Martius, Knoop, and Krebs pieced together the intricate cyclic pathway that we now know as the citric acid cycle. Their work, conducted with the limited tools of their time, stands as a testament to the power of careful observation, hypothesis-driven experimentation, and intellectual synthesis. This technical guide has provided a glimpse into the foundational experiments and methodologies that unveiled the critical function of citrate, a molecule that remains a cornerstone of metabolic research and a target for therapeutic intervention in a host of diseases.

References

-

Krebs, H. A., & Johnson, W. A. (1937). The role of citric acid in intermediate metabolism in animal tissues. Enzymologia, 4, 148-156.[4]

-

Martius, C., & Knoop, F. (1937). Der physiologische Abbau der Citronensäure. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 246(1-2), I-II.

-

Szent-Györgyi, A. (1937). Studies on Biological Oxidation and Some of Its Catalysts. Acta Litterarum ac Scientiarum Regiae Universitatis Hungaricae Francisco-Josephinae. Sectio Medicorum, 9(1), 3-98.[12]

-

Additional citations from the search results are incorporated throughout the text.[1][2][3][5][6][7][8][9][10][11][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28]

References

- 1. researchgate.net [researchgate.net]

- 2. Microestimation of citric acid; a new colorimetric reaction for pentabromoacetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of aldehyde dehydrogenases by methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. [PDF] The role of citric acid in intermediate metabolism in animal tissues | Semantic Scholar [semanticscholar.org]

- 7. A Note on "Homogenizers" for Tissue Brei Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. sjpas.com [sjpas.com]

- 12. Studies on Biological Oxidation and Some of its Catalysts : C4 Dicarboxylic Acids, Vitamin C and P etc. - Repository of the Academy's Library [real.mtak.hu]

- 13. Microestimation of citric acid; a new colorimetric reaction for pentabromoacetone. | Semantic Scholar [semanticscholar.org]

- 14. learninglink.oup.com [learninglink.oup.com]

- 15. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]

- 16. Preparation of tissue slices for metabolic studies: a hand-microtome especially suitable for brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nobelprize.org [nobelprize.org]

- 18. Albert Szent-Györgyi and the unravelling of biological oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Brady’s test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. researchgate.net [researchgate.net]

- 24. Biological Oxidation and Vitamins: Harvey Lecture, May 18, 1939 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Methylene Blue Bridges the Inhibition and Produces Unusual Respiratory Changes in Complex III-Inhibited Mitochondria. Studies on Rats, Mice and Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 27. THE REDUCTION OF METHYLENE BLUE BY HYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]

- 28. NLM History of Medicine Finding Aids [findingaids.nlm.nih.gov]

The Role of Potassium Citrate in Biomineralization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted role of potassium citrate (B86180) in biomineralization processes, with a primary focus on its inhibitory effects on pathological calcification, such as kidney stone formation, and its potential beneficial impact on bone metabolism. This document synthesizes findings from various exploratory studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Inhibition of Pathological Crystallization: Nephrolithiasis

Potassium citrate is a well-established therapeutic agent for the prevention of recurrent kidney stones, particularly those composed of calcium oxalate (B1200264) and uric acid.[1][2] Its efficacy stems from its dual action on urinary chemistry: increasing the concentration of citrate, a potent inhibitor of crystallization, and raising urinary pH.[3][4]

Mechanism of Action in Calcium Oxalate Stone Prevention

The primary mechanism by which potassium citrate prevents calcium oxalate stone formation is through the chelation of calcium ions by urinary citrate.[5] This complexation reduces the availability of free calcium to bind with oxalate, thereby lowering the supersaturation of calcium oxalate in the urine and inhibiting crystal nucleation, growth, and aggregation.[3][6] Furthermore, citrate can directly interact with the surface of calcium oxalate crystals, impeding their further growth and agglomeration into larger stone masses.[7]

Quantitative Effects on Urinary Parameters

Numerous clinical studies have quantified the effects of potassium citrate supplementation on key urinary risk factors for nephrolithiasis. The following tables summarize representative data from these studies.

Table 1: Effect of Potassium Citrate on 24-Hour Urinary Parameters in Patients with Idiopathic Hypocitraturic Calcium Nephrolithiasis

| Parameter | Baseline (Mean ± SD) | After Potassium Citrate (Mean ± SD) | p-value | Reference |

| Urinary Citrate (mg/day) | 470 | 700 | <0.0001 | [8] |

| Urinary pH | 5.90 | 6.46 | <0.0001 | [8] |

| Stone Formation Rate (stones/patient year) | 1.2 ± 0.6 | 0.1 ± 0.2 | <0.0001 | [9] |

| Urinary Calcium (mg/day) | 216.0 | 156.5 | 0.04 | [10] |

Table 2: Comparative Effects of Potassium Citrate and Placebo on Stone Formation Rate

| Treatment Group | Pre-treatment Stone Rate (stones/year) | Post-treatment Stone Rate (stones/year) | p-value | Reference |

| Potassium Citrate | 1.1 ± 0.4 | 0.1 ± 0.2 | <0.001 | [9] |

| Placebo | 1.1 ± 0.4 | 1.1 ± 0.3 | NS | [9] |

Experimental Protocols for Studying Inhibition of Crystallization

1.3.1 In Vitro Calcium Oxalate Crystallization Assay

This protocol is designed to assess the inhibitory potential of potassium citrate on the nucleation and aggregation of calcium oxalate crystals in a controlled laboratory setting.

-

Materials: Calcium chloride (CaCl₂), sodium oxalate (Na₂C₂O₄), potassium citrate (K₃C₆H₅O₇), Tris-HCl buffer, spectrophotometer.

-

Procedure:

-

Prepare a metastable solution of calcium oxalate by mixing equimolar solutions of CaCl₂ and Na₂C₂O₄ in a Tris-HCl buffer (pH 7.4).

-

Add varying concentrations of potassium citrate to the metastable solution.

-

Induce crystallization by adding a seed crystal of calcium oxalate or by increasing the concentration of reactants.

-

Monitor the change in optical density at 620 nm over time using a spectrophotometer. A decrease in optical density indicates crystal nucleation and growth.[11]

-

At the end of the experiment, crystals can be harvested by centrifugation and their morphology observed using scanning electron microscopy.[11]

-

1.3.2 Animal Model of Ethylene (B1197577) Glycol-Induced Nephrolithiasis

This in vivo model is used to evaluate the preventative effects of potassium citrate on stone formation in a physiological context.

-

Induction of Nephrolithiasis: 0.75% (v/v) ethylene glycol is added to the drinking water for a period of 4 to 8 weeks to induce hyperoxaluria and subsequent calcium oxalate crystal deposition in the kidneys.[13]

-

Treatment Protocol: A treatment group receives potassium citrate (e.g., 0.75 mEq in 500 cc of water daily) concurrently with the ethylene glycol administration.[12] A control group receives only ethylene glycol.

-

Outcome Measures:

-

24-Hour Urine Collection: Urine is collected periodically to measure pH, and concentrations of calcium, oxalate, and citrate.

-

Histopathological Analysis: At the end of the study, kidneys are harvested, sectioned, and stained (e.g., with Hematoxylin and Eosin) to visualize crystal deposits and renal tissue damage.[12]

-

Radiological Examination: Techniques like CT scans can be used to assess the number and size of renal calculi.[13]

-

Signaling Pathways and Logical Relationships

The primary mechanism of potassium citrate in preventing calcium oxalate nephrolithiasis is physicochemical rather than a complex signaling pathway. The logical flow of events is straightforward and can be visualized as follows:

References

- 1. Potassium Citrate Supplementation Decreases the Biochemical Markers of Bone Loss in a Group of Osteopenic Women: The Results of a Randomized, Double-Blind, Placebo-Controlled Pilot Study [mdpi.com]

- 2. Changes in urinary parameters after oral administration of potassium-sodium citrate and magnesium oxide to prevent urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Citrate therapy for calcium phosphate stones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stabilizing amorphous calcium phosphate phase by citrate adsorption - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. academic.oup.com [academic.oup.com]

- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 7. [PDF] Effect of Potassium Citrate on Calcium Phosphate Stones in a Model of Hypercalciuria. | Semantic Scholar [semanticscholar.org]

- 8. Effect of potassium citrate on bone density, microarchitecture, and fracture risk in healthy older adults without osteoporosis: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Randomized double-blind study of potassium citrate in idiopathic hypocitraturic calcium nephrolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Randomized Clinical Study, Comparative of Parallel Groups, to Evaluate the Effectiveness of Three Preparations of Potassium Citrate in Producing an Increase in Urinary pH in Patients with a History of Kidney Stones [scirp.org]

- 11. scispace.com [scispace.com]

- 12. sid.ir [sid.ir]

- 13. The Impact of Potassium Citrate on the Kidney Stones Treatment in Rat [transresurology.com]

An In-depth Technical Guide to Mitochondrial Citrate Transport: Core Mechanisms and Experimental Approaches

Abstract

The transport of citrate (B86180) across the inner mitochondrial membrane is a critical node in cellular metabolism, linking the catabolism of carbohydrates and fatty acids to the anabolic pathways of lipogenesis and cholesterol synthesis. This process is primarily mediated by the mitochondrial citrate carrier (CIC), also known as solute carrier family 25 member 1 (SLC25A1). Dysregulation of citrate transport is implicated in a range of pathologies, including metabolic syndromes, neurodegenerative diseases, and cancer, making the CIC a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the core mechanisms of mitochondrial citrate transport, detailed experimental protocols for its study, and a summary of key quantitative data. Furthermore, it visually elucidates the intricate signaling pathways governing its regulation and the experimental workflows for its characterization.

Core Mechanisms of Mitochondrial Citrate Transport

The inner mitochondrial membrane is impermeable to most metabolites, including citrate. The mitochondrial citrate carrier (CIC) facilitates the efflux of citrate from the mitochondrial matrix to the cytosol in an electroneutral exchange for a cytosolic dicarboxylate, predominantly malate.[1][2][3] This transport process is a cornerstone of cellular bioenergetics and biosynthesis.

Once in the cytosol, citrate serves several key functions:

-

Source of Acetyl-CoA: ATP-citrate lyase (ACLY) cleaves cytosolic citrate into acetyl-CoA and oxaloacetate.[4] This acetyl-CoA is the primary building block for the de novo synthesis of fatty acids and cholesterol.[2][5]

-

Allosteric Regulation: Cytosolic citrate acts as a feedback inhibitor of phosphofructokinase-1 (PFK1), a key regulatory enzyme of glycolysis.[3]

-

Redox Balance: The oxaloacetate produced from citrate cleavage can be reduced to malate, which can then re-enter the mitochondria, completing the citrate-malate shuttle and contributing to the transfer of reducing equivalents.

The CIC is a member of the solute carrier family 25 (SLC25) of mitochondrial transporters.[6] Its activity is crucial for coupling glycolysis and the tricarboxylic acid (TCA) cycle with anabolic processes.

Quantitative Data on Mitochondrial Citrate Transport

A thorough understanding of the kinetics and expression of the mitochondrial citrate carrier is essential for contextualizing its physiological and pathological roles.

Table 1: Kinetic Parameters of the Mitochondrial Citrate Carrier

The Michaelis-Menten constant (Km) reflects the substrate concentration at which the transport rate is half of the maximum velocity (Vmax), providing an indication of the carrier's affinity for its substrates.[7]

| Species/System | Substrate | Km (mM) | Vmax (nmol/min/mg protein) | Notes |

| Rat Liver Mitochondria | Pyruvate (B1213749) | 0.15 | 0.54 | Measured at 6°C.[8] |

| Reconstituted Rat Liver CIC in Proteoliposomes | Citrate | 0.12 ± 0.02 | Not specified | Ki for competitive inhibitor 1,2,3-benzenetricarboxylate (BTC) was 0.12 ± 0.02 mM.[6] |

| Reconstituted Yeast Cys-less CTP in Proteoliposomes | Citrate | Varies (mutant dependent) | Not specified | Km approximates Kd (dissociation constant) in these variants.[6] |

| Reconstituted Maize Mitochondria CIC | Citrate | 0.65 ± 0.05 | 13.0 ± 1.0 µmol/min/mg protein | Measured at 25°C for citrate/citrate exchange.[3] |

Table 2: SLC25A1 (CIC) Expression in Human Tissues and Cancer

The expression levels of SLC25A1 vary across different tissues and are often altered in disease states, particularly in cancer.

| Tissue/Cancer Type | Expression Level (mRNA/Protein) | Method | Finding | Reference |

| Normal Human Tissues | High mRNA expression | HPA Database | Prominent in liver, breast, small intestine, duodenum, and adipose tissue.[1] | |

| Pan-Cancer Analysis | Significantly higher mRNA in 20 of 33 cancer types | TCGA and GTEx | Cancers include BLCA, COAD, GBM, HNSC, KIRC, LIHC, LUAD, PAAD, PRAD, SKCM, STAD, UCEC.[1] | |

| Pan-Cancer Analysis | Lower mRNA expression in 3 of 33 cancer types | TCGA and GTEx | Cancers include BRCA, LAML, and THCA.[1] | |

| Colon Adenocarcinoma (COAD) | Elevated protein expression in tumor tissue | CPTAC | Significantly higher compared to normal tissue.[1] | |

| Lung Adenocarcinoma (LUAD) | Elevated protein expression in tumor tissue | CPTAC | Significantly higher compared to normal tissue.[1] | |

| Uterine Corpus Endometrial Carcinoma (UCEC) | Elevated protein expression in tumor tissue | CPTAC | Significantly higher compared to normal tissue.[1] | |

| Kidney Renal Clear Cell Carcinoma (KIRC) | Lower protein expression in tumor tissue | CPTAC | In contrast to mRNA expression which was higher.[1] |

Experimental Protocols

The study of mitochondrial citrate transport relies on a set of specialized experimental procedures.

Isolation of Mitochondria from Cultured Cells (HeLa Cells)

This protocol describes the isolation of crude mitochondrial fractions.

Materials:

-

Mitochondrial isolation buffer (freshly prepared): 5 mM HEPES (pH 7.4), 250 mM mannitol, 0.5 mM EGTA.

-

cOmplete™ EDTA-free protease inhibitors.

-

Phosphatase inhibitors (e.g., PhosSTOP™).

-

26.5G needle and syringe.

-

Refrigerated centrifuge.

Procedure:

-

Harvest cells by centrifugation at 300 x g for 10 minutes at 4°C.

-

Wash the cell pellet with ice-cold PBS and centrifuge again at 300 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in 1 mL of ice-cold mitochondrial isolation buffer supplemented with protease and phosphatase inhibitors.

-

Lyse the cells by passing the suspension through a 26.5G needle 15-20 times. This step should be performed on ice to minimize protein degradation.

-

Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully transfer the supernatant to a new tube and centrifuge at 7,000-10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant. The resulting pellet is the crude mitochondrial fraction.

-

The mitochondrial pellet can be washed by resuspending in 1 mL of mitochondrial isolation buffer and repeating the high-speed centrifugation step.[9]

Reconstitution of the Mitochondrial Citrate Carrier into Proteoliposomes

This protocol allows for the study of the transporter in a controlled lipid environment.

Materials:

-

Purified CIC protein.

-

Lipids (e.g., a mixture of phosphatidylcholine and cardiolipin).

-

Detergent (e.g., Triton X-100 or CHAPS).

-

Reconstitution buffer (e.g., 300 mM KCl, 50 mM citric acid, 25 mM K2HPO4, pH 4.5).[7]

-

Bio-Beads or dialysis cassettes for detergent removal.

-

Sonicator.

Procedure:

-

Prepare large unilamellar vesicles (LUVs) by sonication or extrusion of a dried lipid film in the desired buffer.

-

Solubilize the LUVs by adding a controlled amount of detergent.

-

Add the purified CIC protein to the lipid-detergent mixture.

-

Remove the detergent slowly to allow the formation of proteoliposomes. This can be achieved by dialysis, gel filtration, or incubation with detergent-adsorbing beads (e.g., Bio-Beads).[10]

-

The resulting proteoliposomes, with the CIC incorporated into the lipid bilayer, can be collected by centrifugation.

Citrate Transport Assay in Proteoliposomes

This assay measures the uptake of radiolabeled citrate into proteoliposomes.

Materials:

-

Proteoliposomes containing the reconstituted CIC, pre-loaded with a counter-ion (e.g., malate).

-

External buffer.

-

Radiolabeled [14C]citrate.

-

Inhibitor (e.g., 1,2,3-benzenetricarboxylate - BTC) for control experiments.

-

Stop solution (e.g., ice-cold buffer).

-

Ion-exchange chromatography column (e.g., Dowex) to separate external from internal radioactivity.[11]

-

Scintillation counter.

Procedure:

-

Equilibrate the proteoliposomes to the desired temperature.

-

Initiate the transport reaction by adding [14C]citrate to the external buffer.

-

At specific time points, stop the reaction by adding an excess of ice-cold stop solution containing a potent inhibitor like BTC.

-

Quickly pass the proteoliposome suspension through a small ion-exchange column to remove the external, non-transported [14C]citrate.

-

Elute the proteoliposomes from the column and measure the internalized radioactivity using a scintillation counter.

-

The rate of citrate transport can be calculated from the amount of radioactivity accumulated inside the proteoliposomes over time.[11][12]

Western Blotting for SLC25A1 (CIC) Protein Expression

This technique is used to quantify the amount of CIC protein in a sample.

Materials:

-

Cell or tissue lysates.

-

SDS-PAGE gels.

-

Nitrocellulose or PVDF membranes.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[16][17]

-

Wash buffer (TBST).

Procedure:

-

Separate proteins from cell or tissue lysates by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-SLC25A1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of CIC protein.[16][17]

Quantitative PCR (qPCR) for SLC25A1 mRNA Expression

This method quantifies the level of SLC25A1 gene expression.

Materials:

-

RNA isolated from cells or tissues.

-

Reverse transcriptase for cDNA synthesis.

-

qPCR primers specific for human SLC25A1.[18]

-

SYBR Green or TaqMan probe-based qPCR master mix.

-

Real-time PCR instrument.

Procedure:

-

Isolate total RNA from the samples of interest.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Set up the qPCR reaction with the cDNA template, SLC25A1-specific primers, and qPCR master mix.

-

Run the qPCR reaction in a real-time PCR instrument.

-

Analyze the amplification data to determine the relative or absolute expression level of SLC25A1 mRNA, typically normalized to a housekeeping gene.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway: Transcriptional Regulation of SLC25A1 by SREBP-1c

The expression of the SLC25A1 gene is tightly regulated by various signaling pathways, with the sterol regulatory element-binding protein 1c (SREBP-1c) playing a central role. Insulin, a key anabolic hormone, activates the PI3K/Akt/mTORC1 pathway, which in turn promotes the processing and nuclear translocation of SREBP-1c.[3][4][19] Nuclear SREBP-1c then binds to the sterol regulatory element (SRE) in the SLC25A1 promoter, driving its transcription.[6] This regulatory axis ensures that citrate export is coupled with the cellular anabolic state.

Caption: Transcriptional regulation of SLC25A1 by the insulin-SREBP-1c signaling pathway.

Experimental Workflow: Characterization of a Novel CIC Inhibitor

The discovery and characterization of novel inhibitors of the mitochondrial citrate carrier are crucial for developing new therapeutic strategies. This workflow outlines the key experimental steps involved in this process.

Caption: Experimental workflow for the characterization of a novel CIC inhibitor.

Conclusion